molecular formula C16H13N3O B11977393 N-(1-phenyl-1H-pyrazol-3-yl)benzamide

N-(1-phenyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B11977393
M. Wt: 263.29 g/mol
InChI Key: RQCUKDJFHIXMOA-UHFFFAOYSA-N
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Description

N-(1-phenyl-1H-pyrazol-3-yl)benzamide is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.302 g/mol This compound features a pyrazole ring substituted with a phenyl group at the 1-position and a benzamide moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-phenyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylcarbamoyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl)benzamide
  • 3-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
  • 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

N-(1-phenyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N-(1-phenylpyrazol-3-yl)benzamide

InChI

InChI=1S/C16H13N3O/c20-16(13-7-3-1-4-8-13)17-15-11-12-19(18-15)14-9-5-2-6-10-14/h1-12H,(H,17,18,20)

InChI Key

RQCUKDJFHIXMOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3

Origin of Product

United States

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